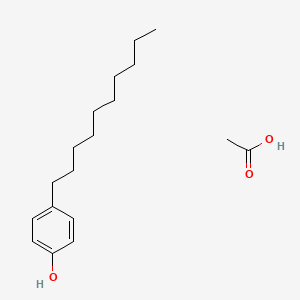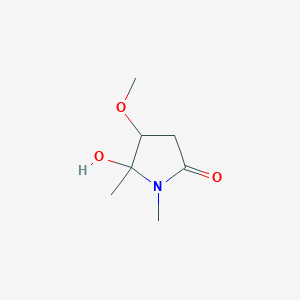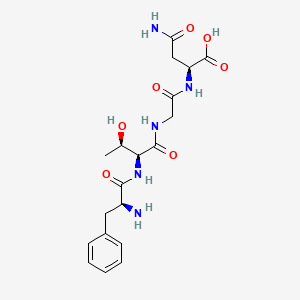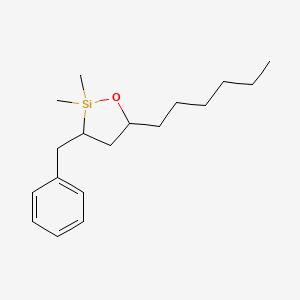![molecular formula C31H25NOS2 B14182506 4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol CAS No. 922517-06-4](/img/structure/B14182506.png)
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a thiol group, a pyridine ring, and a triphenylmethyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol typically involves multiple steps, including the formation of the pyridine ring, the introduction of the triphenylmethyl group, and the attachment of the thiol group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triphenylmethyl Group: This step often involves the use of triphenylmethyl chloride in the presence of a base to form the triphenylmethyl sulfide.
Attachment of the Thiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the aromatic rings.
Substitution: The aromatic rings and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include disulfides, reduced aromatic compounds, and substituted aromatic and pyridine derivatives.
Aplicaciones Científicas De Investigación
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic and heterocyclic structures allow the compound to interact with DNA and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophenol: Similar in having a thiol group attached to an aromatic ring.
Triphenylmethyl Chloride: Shares the triphenylmethyl group.
Pyridine Derivatives: Compounds with a pyridine ring structure.
Uniqueness
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the triphenylmethyl group enhances its stability and reactivity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
922517-06-4 |
|---|---|
Fórmula molecular |
C31H25NOS2 |
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
4-[(6-tritylsulfanylpyridin-3-yl)methoxy]benzenethiol |
InChI |
InChI=1S/C31H25NOS2/c34-29-19-17-28(18-20-29)33-23-24-16-21-30(32-22-24)35-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-22,34H,23H2 |
Clave InChI |
ISBFROLSDSAQCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC=C(C=C4)COC5=CC=C(C=C5)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
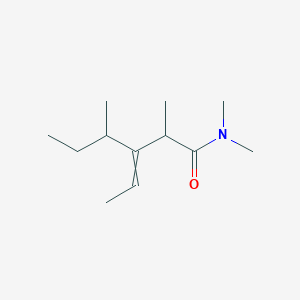
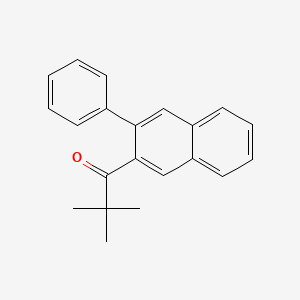
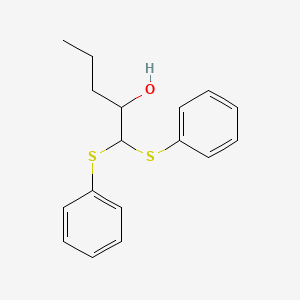

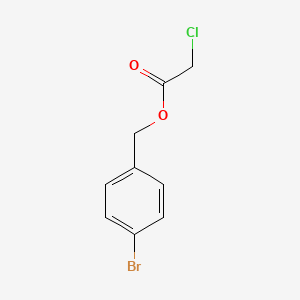

![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
